molecular formula C10H12FN5O4 B1594251 8-Fluoroadenosine CAS No. 23205-67-6

8-Fluoroadenosine

Cat. No.: B1594251
CAS No.: 23205-67-6
M. Wt: 285.23 g/mol
InChI Key: MKDZZAHOSKFCEJ-UHFFFAOYSA-N
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Description

8-Fluoroadenosine (8-F-Ado) is a synthetic nucleoside analogue of adenosine, an endogenous purine nucleoside found in all living organisms. 8-F-Ado is a versatile compound with a wide range of applications in biochemical and physiological research, including its use as an imaging agent for positron emission tomography (PET) and as a therapeutic agent for the treatment of cancer. 8-F-Ado has also been used as a probe for studying the enzymatic activities of adenosine-metabolizing enzymes, as a tool for studying the role of adenosine in signal transduction pathways, and as an inhibitor of adenosine-metabolizing enzymes.

Scientific Research Applications

Non-enzymatic Synthesis

A significant development in the synthesis of 8-fluoroadenosine has been its non-enzymatic preparation. This method involves a halogen-exchange process and careful selection of acid-labile protecting groups, allowing for the production of significant quantities of this compound and the examination of its physicochemical properties, including pH-dependent stability (Butora et al., 2007).

Photophysical Properties

Research on 8-vinyladenosine, a related adenosine analog, has revealed insights into its photophysical properties. This analog exhibits red-shifted absorption, high fluorescence quantum yield, and is sensitive to base stacking, making it a valuable probe for studying DNA structure (Kodali et al., 2010).

Defluorination Kinetics

The study of the defluorination of 8-fluoropurine nucleosides, including this compound, in various media has provided valuable information on the stability and reaction kinetics of the C8-fluorine bond. These insights are crucial for understanding the chemical behavior of this compound in different environments (Liu et al., 2006).

Synthesis of Fluoroadenosine Analogues

Research into the synthesis of various fluoroadenosine analogues, including 2-fluoroadenosine, has broadened the scope of potential applications in the field of medicinal chemistry, particularly in antimicrobial and antiviral research (Brændvang & Gundersen, 2006).

Electrophysiology Studies

Studies involving 8-vinyladenosine have also contributed to electrophysiology research, particularly in understanding the mechanisms of fluorescence quenching in DNA structures. These findings are instrumental in developing sensitive reporters for DNA dynamics (Narayanan et al., 2012).

Antiviral Activity

Investigations into various fluoronucleosides, including 2-fluoroadenosine, have demonstrated significant antiviral effects, particularly against HIV-1 and HBV. These studies are essential in the development of new antiviral therapies (Chong et al., 2002).

Mechanism of Action

Target of Action

8-Fluoroadenosine, a fluorinated purine nucleoside, primarily targets the enzyme Purine Nucleoside Phosphorylase (PNP) . PNP plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis and cellular metabolism .

Mode of Action

This compound interacts with its target, PNP, by mimicking the natural substrate of the enzyme. The presence of a fluoro group at the 8-position of the purine ring can confer advantageous changes to physicochemical, metabolic, and biological properties . This interaction results in the inhibition of the enzyme, thereby affecting the purine salvage pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine salvage pathway . This pathway recycles purines from degraded nucleotides, maintaining a balance between the synthesis and degradation of purine nucleotides. By inhibiting PNP, this compound disrupts this balance, affecting various downstream processes such as DNA and RNA synthesis .

Pharmacokinetics

It’s known that the rate-limiting step in the formation of the active triphosphate form is the conversion of this compound to its monophosphate, catalyzed by deoxycytidine kinase

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of nucleotide synthesis. By inhibiting PNP, this compound affects the balance between the synthesis and degradation of purine nucleotides. This can lead to a decrease in the availability of purine nucleotides for DNA and RNA synthesis, potentially affecting cell growth and proliferation .

Properties

IUPAC Name

2-(6-amino-8-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDZZAHOSKFCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)F)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945890
Record name 8-Fluoro-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23205-67-6
Record name NSC341925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Fluoro-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the synthesis of 8-fluoroadenosine challenging, and how have researchers overcome this?

A1: The synthesis of this compound is challenging due to the lability of the nucleosidic linkage, which can easily break down under standard fluorination conditions. Early attempts using the Schiemann reaction on 8-aminoadenosine resulted in the formation of 8-fluoroadenine and 8-oxyadenine instead of the desired product []. Researchers discovered that protecting the sugar moiety of the molecule was crucial for successful fluorination. Specifically, using 2',3',5'-tri-O-acetyl-8-aminoadenosine, synthesized from the corresponding 8-bromo compound via an azido intermediate, allowed for successful diazotization and fluorination with sodium nitrite in 40% HBF4 at -20°C []. This method, while still challenging, provides a viable route to synthesize this compound. A more recent approach utilizes the crown ether 18-crown-6 in the synthesis of 2′,3′,5′-tris-O-acetyl-8-fluoroadenosine from the 8-bromo precursor [].

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